2,4,6-Triphenyl-4H-pyran
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-4H-pyran typically involves multicomponent reactions. One common method is the Knoevenagel condensation, which involves the reaction of substituted aldehydes, active methylene compounds, and methyl acetoacetate in the presence of a catalyst. For example, a catalytic amount of 10 mg can yield a 97% pyran product in just 15 minutes under ethanol as the solvent .
Industrial Production Methods
Industrial production of this compound may utilize similar multicomponent reactions but on a larger scale. The use of green chemistry principles, such as sustainable catalysts and eco-friendly solvents, is increasingly emphasized to enhance yield, reduce reaction time, and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triphenyl-4H-pyran undergoes various chemical reactions, including:
Photochemical Reactions: Upon irradiation, it can undergo a 1,5-electrocyclic reaction, leading to the formation of oxabicyclohexene derivatives.
Nucleophilic Addition: Nucleophilic addition reactions occur at the carbon atoms in the 2, 4, and 6 positions of the pyran ring.
Common Reagents and Conditions
Oxidizing Agents: Lead tetraacetate is commonly used for oxidation reactions.
Photochemical Conditions: UV irradiation is employed for photochemical transformations.
Major Products
Oxidation: 2-Benzoyl-5-phenylfuran.
Photochemical Reaction: 1,3,5,6-Tetraphenyl-2-oxabicyclo[3.1.0]hex-3-ene.
Scientific Research Applications
2,4,6-Triphenyl-4H-pyran has a broad spectrum of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Triphenyl-4H-pyran involves its interaction with molecular targets and pathways:
Calcium Channel Blockade: It exhibits relaxant effects on smooth muscle airways, potentially through calcium channel blockade, similar to 1,4-dihydropyridines.
Photochemical Pathways: In photochemical reactions, it undergoes a 1,5-electrocyclic reaction, forming intermediate compounds that further transform under irradiation.
Comparison with Similar Compounds
2,4,6-Triphenyl-4H-pyran can be compared with other similar compounds:
2,6-Diphenyl-4H-thiopyran: Undergoes similar oxidation reactions but forms different products such as 2,6-diphenyl-4H-thiopyran-4-one.
2,6-Diphenyl-4H-selenopyran: Also undergoes oxidation but forms 2,6-diphenyl-4H-selenopyran-4-one.
4H-Pyran Derivatives: These include various substituted pyrans that exhibit different chemical and biological properties.
2,4,6-Triphenyl-4H
Properties
CAS No. |
801-06-9 |
---|---|
Molecular Formula |
C23H18O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2,4,6-triphenyl-4H-pyran |
InChI |
InChI=1S/C23H18O/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17,21H |
InChI Key |
GIPVJEYAHJLFPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(OC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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